molecular formula C11H10ClN B11778555 2-(3-Chlorobenzyl)-1H-pyrrole CAS No. 1706446-48-1

2-(3-Chlorobenzyl)-1H-pyrrole

Katalognummer: B11778555
CAS-Nummer: 1706446-48-1
Molekulargewicht: 191.65 g/mol
InChI-Schlüssel: LWEYFQXIGYILHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chlorobenzyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 3-chlorobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzyl)-1H-pyrrole typically involves the reaction of 3-chlorobenzyl chloride with pyrrole in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as toluene or dichloromethane. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chlorobenzyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Electrophilic substitution reactions can occur at the benzyl position, where reagents such as bromine or iodine can introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or iodine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of pyrrole derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrrole compounds.

    Substitution: Formation of halogenated pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Chlorobenzyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-Chlorobenzyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Chlorobenzyl)-1H-pyrrole: Similar structure but with the chlorine atom at the 4-position of the benzyl group.

    2-(3-Bromobenzyl)-1H-pyrrole: Similar structure with a bromine atom instead of chlorine.

    2-(3-Methylbenzyl)-1H-pyrrole: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(3-Chlorobenzyl)-1H-pyrrole is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

1706446-48-1

Molekularformel

C11H10ClN

Molekulargewicht

191.65 g/mol

IUPAC-Name

2-[(3-chlorophenyl)methyl]-1H-pyrrole

InChI

InChI=1S/C11H10ClN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1-7,13H,8H2

InChI-Schlüssel

LWEYFQXIGYILHM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)CC2=CC=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.